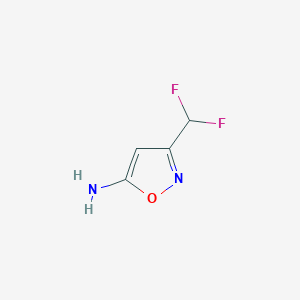

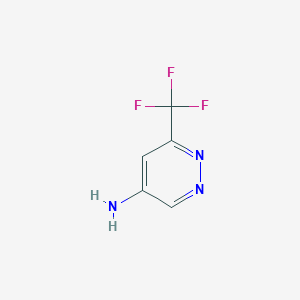

5-Amino-3-(difluoromethyl)isoxazole

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound . The structure of isoxazole includes both an amino and carboxylic group .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Applications De Recherche Scientifique

Gene Expression Modulation

5-Amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a related isoxazole derivative, shows potential as an anti-inflammatory drug candidate. It modulates autoimmune and inflammatory gene expression in human Caco-2 cultured cells, indicating a possible role in disease modification (Płoszaj et al., 2016).

Synthesis of Functionalized Isoxazoles

Functionalized 5-fluoroalkyl-substituted isoxazoles, including derivatives of 5-difluoromethylisoxazole, have been synthesized starting from halogenoximes. These compounds hold potential for various applications, including as building blocks in the synthesis of biologically active molecules (Chalyk et al., 2019).

Immunosuppressive Properties

Another isoxazole derivative, 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide, exhibits immunosuppressive properties. It shows promise in inhibiting cell proliferation and modulating cytokine production, which can be leveraged in developing treatments for immune-related disorders (Mączyński et al., 2018).

Tautomerism and Basicity Studies

Studies on amino- and acetamido-isoxazoles, including 5-amino-isoxazoles, provide insights into their tautomerism and basicity. This understanding is crucial for their application in chemical synthesis and drug design (Boulton & Katritzky, 1961).

Herbicidal Activity

Isoxazole derivatives, such as 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, have shown significant herbicidal activity. This includes compounds with a difluorochloromethyl group in the 5-position of the isoxazole ring, suggesting potential agricultural applications (Hamper et al., 1995).

Enzyme Inhibition

5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives have been studied for their inhibitory properties against certain human carbonic anhydrase isoforms. This suggestspotential use in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Immunomodulatory Effects

Isoxazole derivatives such as 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide show immunomodulatory effects in both in vitro and in vivo studies. They could be potentially useful for treating autoimmune diseases, infections, or as vaccine adjuvants (Drynda et al., 2015).

Organic Synthesis Applications

Isoxazole derivatives are valuable in organic synthesis, offering pathways to β-hydroxy ketones, γ-amino alcohols, and other significant synthetic units. Their broad spectrum of applicability in medicinal chemistry and organic materials underlines their importance in scientific research (Duc & Dung, 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(difluoromethyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)9-8-2/h1,4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUQKRSWUFXCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(difluoromethyl)isoxazole | |

CAS RN |

1934921-14-8 | |

| Record name | 3-(difluoromethyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl](/img/structure/B3391557.png)

![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B3391590.png)

![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B3391612.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3391620.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3391639.png)

![tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate](/img/structure/B3391650.png)